![molecular formula C23H18O4 B14469116 2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one CAS No. 66715-17-1](/img/structure/B14469116.png)
2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound features a chromenone core structure with a benzyloxyphenyl and a methoxy group, contributing to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the Chromenone Core: The chromenone core can be synthesized via a Claisen-Schmidt condensation reaction between 4-(benzyloxy)benzaldehyde and 2-hydroxyacetophenone in the presence of a base like sodium hydroxide.
Methoxylation: The final step involves the methylation of the hydroxyl group at the 7-position of the chromenone core using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of 2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Benzyloxybenzoic acid derivatives.
Reduction: 2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one: Lacks the benzyloxy group, which may affect its biological activity.
2-(4-Methoxyphenyl)-7-methoxy-4H-chromen-4-one: Contains a methoxy group instead of a benzyloxy group, leading to different chemical properties.
2-(4-(Benzyloxy)phenyl)-4H-chromen-4-one: Lacks the methoxy group at the 7-position, which may influence its reactivity and biological effects.
Uniqueness
2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one is unique due to the presence of both benzyloxy and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
66715-17-1 |
|---|---|
Molekularformel |
C23H18O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
7-methoxy-2-(4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C23H18O4/c1-25-19-11-12-20-21(24)14-22(27-23(20)13-19)17-7-9-18(10-8-17)26-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
InChI-Schlüssel |
NLTGLKKGUFYIRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
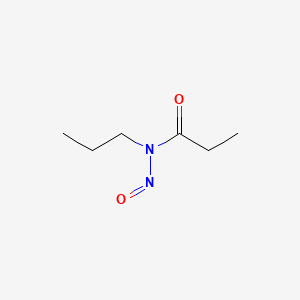
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
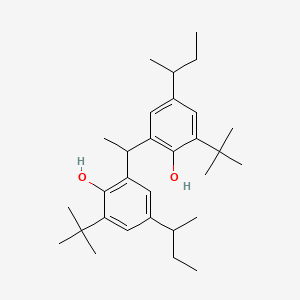
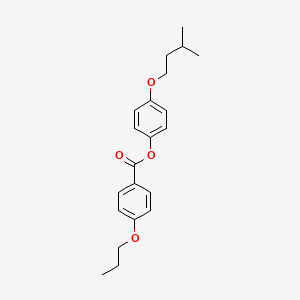
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)

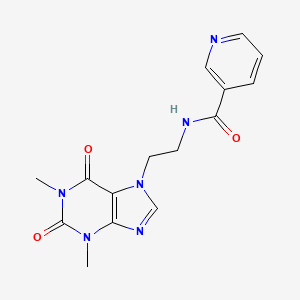
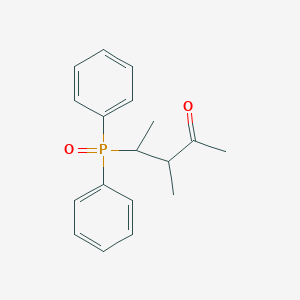
![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
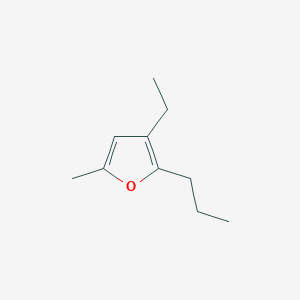
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
